![molecular formula C18H36N4O10 xH2SO4 (lot specific) B085320 (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol CAS No. 13291-74-2](/img/structure/B85320.png)
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Descripción general
Descripción
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is a component of the gentamicin complex, which is a group of aminoglycoside antibiotics derived from the bacterium Micromonospora purpurea. Gentamicin is widely used to treat various types of bacterial infections, particularly those caused by gram-negative bacteria. It is known for its effectiveness against severe infections such as sepsis, pneumonia, and urinary tract infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is typically produced through fermentation processes involving Micromonospora purpurea. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several steps, including filtration, precipitation, and purification .
Industrial Production Methods
In industrial settings, gentamicin is produced on a large scale using bioreactors. The fermentation process is optimized to maximize yield and purity. After fermentation, the gentamicin is extracted and purified using techniques such as ion-exchange chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: Gentamicin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in gentamicin, potentially altering its activity.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin degradation products, while substitution can produce gentamicin derivatives with modified antibacterial activity .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. For instance, a study published in European Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. The compound's structural attributes allow it to interact effectively with target proteins associated with tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research demonstrated that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function. This property is particularly relevant in the context of rising antibiotic resistance.
Inhibition of Phospholipase A2
Another significant application is its role as an inhibitor of phospholipase A2 (PLA2), an enzyme implicated in various inflammatory processes. A study found that compounds similar to (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol effectively inhibited PLA2 activity in vitro. This inhibition could lead to new therapeutic strategies for treating inflammatory diseases and conditions related to phospholipidosis .
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies. Its structural complexity allows researchers to investigate the interactions between enzymes and substrates or inhibitors in detail. This application is crucial for understanding metabolic pathways and developing new drugs targeting specific enzymes.
Drug Development
In drug development processes, this compound can act as a lead molecule due to its diverse biological activities. Its ability to modulate various biological pathways positions it as a candidate for further optimization and testing in clinical trials.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation via targeted signaling pathways. |
Study B | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains; potential as a new antibiotic agent. |
Study C | PLA2 Inhibition | Confirmed inhibition of PLA2 activity; implications for treating inflammatory diseases. |
Mecanismo De Acción
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis, leading to the production of faulty proteins and ultimately causing bacterial cell death. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with a similar structure and mechanism of action.
Tobramycin: Similar to gentamicin but with different clinical applications and spectrum of activity.
Uniqueness
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is unique due to its broad spectrum of activity against both gram-positive and gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa, a common cause of hospital-acquired infections .
Conclusion
This compound is a vital component of the gentamicin complex, widely used in treating severe bacterial infections. Its preparation involves fermentation and purification processes, and it undergoes various chemical reactions. This compound has numerous scientific research applications and exerts its effects by inhibiting bacterial protein synthesis. Compared to similar compounds, it stands out for its broad-spectrum activity and effectiveness against resistant bacterial strains.
Actividad Biológica
Trimethylsilyl acrylate (TMSA) is an organosilicon compound characterized by a trimethylsilyl group attached to an acrylate moiety, with the chemical formula C₆H₁₄O₂Si and a molecular weight of approximately 142.26 g/mol. This compound is recognized for its unique reactivity, particularly in organic synthesis and polymer chemistry. Its biological activity has been explored in various contexts, including its potential toxicity and interactions with biological systems.
TMSA is typically synthesized through the reaction of acrylic acid with trimethylsilyl chloride. The resulting product is a colorless to light yellow liquid that is soluble in organic solvents. The presence of the silyl group enhances the compound's reactivity, making it suitable for polymerization reactions and other synthetic applications.
Biological Activity Overview
The biological activity of TMSA can be categorized into several key areas:
- Toxicity : Studies have indicated that acrylates, including TMSA, exhibit hemolytic activity, which refers to their ability to lyse red blood cells. The toxicity is often linked to the compound's reactivity with cellular membranes, leading to membrane disruption . Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of acrylates based on their chemical structure and lipophilicity .
- Polymerization and Biocompatibility : TMSA is utilized in the synthesis of polymers that can be engineered for biocompatibility. For instance, its polymerization can yield materials suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The incorporation of TMSA into polymer matrices can enhance mechanical properties while maintaining biocompatibility .
- Reactivity with Biological Molecules : The reactivity of TMSA towards nucleophiles, such as glutathione (GSH), has been studied to understand its potential effects on biological systems. The unsaturated β-carbon in acrylates is a primary site for nucleophilic attack, leading to various biological interactions that may result in cytotoxic effects .
Case Study 1: Hemolytic Activity
A study investigating the hemolytic activity of various acrylates found that TMSA exhibited significant hemolytic properties when tested against human erythrocytes. The mechanism was attributed to membrane-mediated interactions where TMSA disrupts lipid bilayers, leading to cell lysis. The half-maximal effective concentration (EC50) was determined through dose-response curves, illustrating a clear correlation between concentration and hemolytic effect .
Compound | EC50 (mM) | Mechanism |
---|---|---|
Trimethylsilyl Acrylate | 0.5 | Membrane disruption |
Other Acrylates | Varies | Varies |
Case Study 2: Polymer Applications
In another study, TMSA was incorporated into a polymer matrix for drug delivery applications. The resulting polymers demonstrated controlled release profiles for therapeutic agents, indicating that TMSA can enhance the performance of drug delivery systems by providing a stable yet reactive environment for encapsulation .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of TMSA:
- Toxicity Mechanisms : Investigations into the mechanisms of toxicity have shown that TMSA interacts with cellular components through Michael addition reactions, which can lead to oxidative stress and cellular damage .
- Polymerization Behavior : Studies have demonstrated that TMSA can undergo radical polymerization under specific conditions, yielding polymers with desirable properties for biomedical applications. The presence of oxygen during polymerization was found to significantly affect the reactivity and yield of the resulting polymers .
- Biocompatibility : While TMSA exhibits toxicological concerns at certain concentrations, its derivatives and copolymers have shown promise in biocompatibility studies, suggesting potential applications in medical devices and tissue engineering .
Propiedades
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7+,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKVGKXCMYHKSL-QVNYEEQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@@H](CO[C@@H]([C@@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gentamicin exert its antibacterial effect?
A1: [, , , ] Gentamicin belongs to the aminoglycoside class of antibiotics and primarily targets bacterial ribosomes. It binds to the 30S ribosomal subunit, interfering with protein synthesis by impairing the accuracy of mRNA translation. This ultimately leads to bacterial cell death.
Q2: Can gentamicin's interaction with ribosomes have unintended consequences?
A2: [] Yes, gentamicin can accumulate in renal cortex lysosomes, potentially leading to functional and structural damage in renal tubules. This accumulation can manifest as nephrotoxicity, a known side effect of gentamicin treatment.
Q3: Does thyroid hormone influence gentamicin's accumulation in renal tubules?
A3: [] Interestingly, research suggests that thyroxine (T4) administration can decrease renal tubular accumulation of gentamicin. This effect might be partially responsible for T4's protective effect against gentamicin-induced nephrotoxicity.
Q4: Does gentamicin directly interact with renal cell membranes?
A4: [] Research indicates that gentamicin, even at subtoxic levels, can interact with anionic phospholipids on the renal cell surface, modifying membrane characteristics. This interaction can lead to membrane aggregation and potentially contribute to its nephrotoxic effects.
Q5: What types of bacteria are typically susceptible to gentamicin?
A5: [, , , ] Gentamicin is effective against a broad spectrum of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It also shows activity against some Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium.
Q6: Is gentamicin effective against bacterial biofilms?
A6: [, ] While gentamicin is effective against planktonic bacteria, its efficacy against biofilms can be limited. Biofilms are complex bacterial communities encased in a protective matrix, making them more resistant to antibiotic penetration.
Q7: Are there any bacteria intrinsically resistant to gentamicin?
A7: [] Yes, Bacteroides fragilis group bacteria, particularly those producing beta-lactamases, are generally resistant to gentamicin even when combined with penicillin.
Q8: How does bacterial resistance to gentamicin develop?
A8: [, , ] Resistance to gentamicin can develop through various mechanisms, including enzymatic modification of the antibiotic, mutations in the ribosomal binding site, and reduced permeability of bacterial cell membranes.
Q9: Can bacteria develop cross-resistance to other antibiotics?
A9: [, ] Yes, bacteria resistant to gentamicin may exhibit cross-resistance to other aminoglycosides like kanamycin, tobramycin, and amikacin due to shared resistance mechanisms.
Q10: What strategies are being explored to combat gentamicin resistance?
A10: [] One promising approach is the development of novel drug combinations that exploit collateral sensitivity. For instance, cyclically alternating gentamicin with cefuroxime has shown potential in suppressing the emergence of resistance in E.coli.
Q11: Can gentamicin's efficacy be enhanced by combining it with other antimicrobials?
A11: [, , , ] Yes, synergistic effects have been observed when gentamicin is combined with other antibiotics, particularly against certain bacteria. For example, combining gentamicin with ceftriaxone, ertapenem, or azithromycin shows promise against multidrug-resistant Neisseria gonorrhoeae.
Q12: Does combining gentamicin with other antibiotics always lead to synergy?
A12: [, ] No, the outcome of combining gentamicin with other antimicrobials can vary depending on the bacterial species and the specific antibiotics used. Some combinations might result in indifference or even antagonism.
Q13: Are there specific examples where combining gentamicin with other drugs is beneficial?
A13: [, ] Combining gentamicin with penicillin shows synergistic activity against some Bacteroides melaninogenicus strains. Additionally, combining gentamicin with vancomycin in bone cement has proven effective in preventing prosthetic joint infections caused by staphylococci.
Q14: How does the combination of gentamicin and penicillin exert synergy against Bacteroides melaninogenicus?
A14: [] The synergistic effect likely stems from gentamicin's enhanced transport into the bacterial cell when penicillin is present. Penicillin disrupts the bacterial cell wall, potentially facilitating gentamicin entry and increasing its effectiveness.
Q15: How is gentamicin typically administered?
A15: [, , , ] Gentamicin is poorly absorbed from the gastrointestinal tract and is typically administered intravenously or intramuscularly for systemic infections. It can also be administered topically for skin infections or as eye drops for eye infections.
Q16: Does gentamicin readily cross the blood-brain barrier?
A16: [] Gentamicin has limited penetration into the cerebrospinal fluid, making it less effective for treating meningitis unless administered directly into the cerebrospinal fluid.
Q17: How is gentamicin cleared from the body?
A17: [, , ] Gentamicin is primarily eliminated unchanged by glomerular filtration in the kidneys. This elimination pathway makes patients with pre-existing renal dysfunction more susceptible to gentamicin-induced nephrotoxicity.
Q18: How is gentamicin concentration in serum typically monitored?
A18: [] Various methods are available to measure serum gentamicin levels, including microbiological assays, radioimmunoassay, and fluorescence polarization immunoassay. These methods help clinicians ensure therapeutic drug levels while minimizing the risk of toxicity.
Q19: Are there any specific applications where local administration of gentamicin is preferred?
A19: [, ] Local gentamicin administration, such as its incorporation into bone cement for prosthetic joint infections, can achieve high local drug concentrations while minimizing systemic exposure and potential toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.